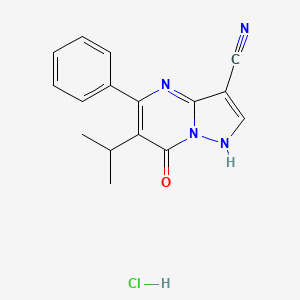

CPI-455 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNODPNXOTKXHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CPI-455 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and specific small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. This technical guide elucidates the core mechanism of action of CPI-455, detailing its molecular target, downstream cellular effects, and therapeutic potential. Through a comprehensive review of preclinical studies, this document provides an in-depth understanding of how CPI-455 modulates epigenetic landscapes to exert its biological activity, particularly in the context of oncology. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Introduction: Targeting the Epigenome with CPI-455

The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression. These enzymes specifically remove methyl groups from lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription. Overexpression and dysregulation of KDM5 enzymes have been implicated in various cancers, where they contribute to oncogenesis and the emergence of drug-tolerant persister cells.

This compound has emerged as a valuable tool compound and potential therapeutic agent for its specific, pan-inhibition of the KDM5 family.[1][2] Its mechanism of action centers on the reversal of KDM5-mediated demethylation, leading to a global increase in H3K4 trimethylation (H3K4me3) and subsequent alterations in gene expression.[1][3][4] This guide will explore the intricacies of this mechanism, supported by experimental data and detailed protocols.

Core Mechanism of Action: Inhibition of KDM5 Demethylase Activity

The primary mechanism of action of CPI-455 is its direct inhibition of the enzymatic activity of the KDM5 family of proteins.[3] By targeting these enzymes, CPI-455 prevents the removal of methyl groups from H3K4, leading to an accumulation of the H3K4me3 mark at a global level.[1][3][4]

Signaling Pathway of CPI-455 Action

Caption: CPI-455 inhibits KDM5, increasing H3K4me3 and altering gene expression.

Quantitative Analysis of CPI-455 Activity

The potency and selectivity of CPI-455 have been characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Selectivity vs. KDM5A | Reference |

| KDM5A | 10 | - | [1][5][6] |

| KDM5B | Similar to KDM5A | - | [6] |

| KDM5C | Similar to KDM5A | - | [6] |

| KDM4C | ~2000 | ~200-fold | [6] |

| KDM7B | ~7700 | ~770-fold | [6] |

| KDM2B | No measurable inhibition | >500-fold | [6][7] |

| KDM3B | No measurable inhibition | >500-fold | [6] |

| KDM6A | No measurable inhibition | >500-fold | [6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Luminal Breast Cancer | 35.4 | [1] |

| T-47D | Luminal Breast Cancer | 26.19 | [1] |

| EFM-19 | Luminal Breast Cancer | 16.13 | [1] |

Downstream Cellular and Biological Effects

The inhibition of KDM5 by CPI-455 triggers a cascade of cellular events, primarily driven by the resulting changes in the H3K4me3 landscape and gene expression.

Reduction of Drug-Tolerant Persister Cells

A key finding is that CPI-455 treatment reduces the number of drug-tolerant persister (DTP) cancer cells.[1][3][4] DTPs are a subpopulation of cancer cells that survive initial chemotherapy or targeted therapy and can lead to therapeutic relapse. By elevating global H3K4me3 levels, CPI-455 appears to reprogram the epigenetic state of these cells, rendering them more susceptible to anti-cancer agents.[3]

Modulation of Gene Expression and Apoptosis

CPI-455-mediated H3K4me3 increase leads to altered expression of genes involved in critical cellular processes, including apoptosis.[8] For instance, in the context of cisplatin-induced ototoxicity, CPI-455 was shown to regulate apoptosis-related genes such as Sos1, Sos2, and Map3k3.[8] In combination with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (DAC), CPI-455 synergistically enhances the expression of genes in immunomodulatory pathways.[7]

Induction of Astrocytogenesis in Neural Stem Cells

Beyond its anti-cancer effects, CPI-455 has been shown to influence cell fate. In neural stem cells (NSCs), CPI-455 induces astrocytogenesis by inhibiting KDM5A.[9] This effect is mediated by an increase in H3K4 methylation at the Gfap promoter and the induction of the STAT3 and BMP2 signaling pathways.[9]

Experimental Protocols

To ensure the reproducibility of the foundational research on CPI-455, this section details the methodologies for key experiments.

In Vitro KDM5A Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5A.

Caption: Workflow for determining the IC50 of CPI-455 against KDM5A.

Protocol:

-

A reaction mixture containing recombinant full-length KDM5A, a biotinylated histone H3 peptide substrate (residues 1-21) trimethylated at lysine 4, and necessary co-factors (ascorbate, Fe(II), and α-ketoglutarate) in assay buffer is prepared.

-

Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction mixture in a 384-well plate.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

-

The demethylation reaction produces formaldehyde, which is quantitatively measured using a coupled-enzyme detection system.

-

The signal (e.g., fluorescence) is read on a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification by MSD ELISA

Objective: To measure the change in global H3K4me3 levels in cells treated with CPI-455.

Protocol:

-

Cells (e.g., HeLa or cancer cell lines) are plated in 6-well plates and allowed to adhere overnight.[5]

-

The cells are treated with various concentrations of CPI-455 or DMSO for a specified duration (e.g., 4 days).[5]

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in each lysate is determined using a BCA assay.

-

Global H3K4me3 and total histone H3 levels are quantified using a Meso Scale Discovery (MSD) ELISA kit according to the manufacturer's instructions.[5]

-

H3K4me3 levels are normalized to total histone H3 levels to account for variations in cell number and histone content.

Drug-Tolerant Persister Cell Viability Assay

Objective: To assess the effect of CPI-455 on the survival of drug-tolerant cancer cells.

Protocol:

-

Cancer cell lines are treated with a standard chemotherapy or targeted agent to generate a population of drug-tolerant persister cells.

-

The surviving persister cells are then treated with various concentrations of CPI-455 for an extended period (e.g., 9-15 days), with regular media and drug changes.[6]

-

Cell viability and proliferation are monitored over time using an automated imaging system such as the IncuCyte HD, with cells stained with a nuclear dye (e.g., Nuclear-ID Red stain).[6]

-

The number of viable cells in the CPI-455-treated groups is compared to the vehicle-treated control group to determine the effect on DTP survival.

Conclusion and Future Directions

This compound is a well-characterized, potent, and specific inhibitor of the KDM5 family of histone demethylases. Its mechanism of action, centered on the elevation of global H3K4me3 levels, has demonstrated significant anti-cancer potential, particularly in eradicating drug-tolerant persister cells. The pleiotropic effects of CPI-455 on gene expression underscore the therapeutic promise of targeting epigenetic regulators in oncology and other diseases.

Future research should continue to explore the full spectrum of genes and pathways regulated by CPI-455 in different cellular contexts. The synergistic effects observed with other epigenetic modifiers and cytotoxic agents warrant further investigation in preclinical and clinical settings. Elucidating the precise molecular determinants of sensitivity to CPI-455 will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy. While there are currently no KDM5 inhibitors in the clinic, the robust preclinical data for compounds like CPI-455 pave the way for their potential clinical development.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Function of CPI-455 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

CPI-455 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This demethylation activity is a critical epigenetic modification that leads to the repression of gene transcription.

By inhibiting the enzymatic activity of the KDM5 family, this compound effectively increases global levels of H3K4 trimethylation (H3K4me3), a hallmark of active gene promoters.[1][2] This modulation of the epigenetic landscape is the primary mechanism through which CPI-455 exerts its biological effects. A significant consequence of this action is the reduction in the number of drug-tolerant persister (DTP) cells in various cancer models, suggesting a role in overcoming therapeutic resistance.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy and Selectivity

| Parameter | Value | Target/System | Reference |

| IC50 | 10 nM | KDM5A (enzymatic assay) | [1][2] |

| IC50 | 35.4 µM | MCF-7 breast cancer cells | [2] |

| IC50 | 26.19 µM | T-47D breast cancer cells | [2] |

| IC50 | 16.13 µM | EFM-19 breast cancer cells | [2] |

| Selectivity | >200-fold | Over KDM2, 3, 4, 6, and 7 families | [1] |

Table 2: In Vivo Experimental Parameters

| Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |

| C57BL/6 Mice | 50 or 70 mg/kg | Intraperitoneal (IP) | Daily | Elicits protective immunity (in combination with anti-B7-H4) | |

| Cisplatin-induced ototoxicity mouse model | 0.5 mg/kg or 2 mg/kg | Intraperitoneal (IP) | Daily for 5 days, starting 1 day before cisplatin | Protection against hearing loss | [3] |

Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways, primarily as a consequence of its epigenetic modifying activity.

MAPK/AKT Signaling Pathway

In the context of cisplatin-induced ototoxicity, CPI-455 has been demonstrated to protect against cellular damage by modulating the MAPK/AKT signaling pathway. By preventing the de-repression of genes involved in apoptosis, CPI-455 can mitigate the cytotoxic effects of cisplatin.

STAT3 and BMP2 Signaling

CPI-455 has been shown to induce astrocytogenesis in neural stem cells by influencing the STAT3 and BMP2 signaling pathways. Inhibition of KDM5 by CPI-455 leads to an increase in H3K4me3 at the promoter regions of genes involved in these pathways, promoting cellular differentiation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Global H3K4me3 Quantification by Meso Scale Discovery (MSD) ELISA

This protocol outlines the measurement of global H3K4 trimethylation levels in cells treated with CPI-455.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

MSD TOTAL HISTONE H3 ASSAY or similar

-

MSD Tri-Methyl-Histone H3 (Lys4) Assay or similar

-

MSD reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of complete lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the nuclear extract.

-

Protein Quantification: Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).

-

MSD Assay: Follow the manufacturer's protocol for the specific MSD histone modification kits. Typically, this involves:

-

Adding calibrators and diluted samples to the MSD plate.

-

Incubating with the detection antibody.

-

Washing the plate.

-

Adding read buffer and analyzing the plate on an MSD instrument.

-

-

Data Analysis: Normalize the H3K4me3 signal to the total histone H3 signal for each sample to determine the relative global H3K4me3 levels.

Drug-Tolerant Persister (DTP) Cell Viability Assay using IncuCyte® Live-Cell Analysis

This protocol describes a real-time, image-based method to assess the effect of CPI-455 on the viability of drug-tolerant persister cells.

Materials:

-

Cancer cell line of interest

-

Standard chemotherapy or targeted agent

-

This compound

-

IncuCyte® Live-Cell Analysis System

-

IncuCyte® Cytotox Green or Red Reagent (for cytotoxicity)

-

96-well flat-bottom plates

Procedure:

-

Generation of DTPs: Seed cells in a T75 flask and treat with a high concentration of a standard chemotherapeutic or targeted agent for a period sufficient to kill the bulk of the sensitive cells (e.g., 7-9 days), leaving a population of DTPs.

-

Cell Seeding for Assay: Harvest the DTPs and seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Treatment with CPI-455: Treat the DTPs with a dose range of this compound. Include vehicle-treated controls.

-

IncuCyte Imaging: Place the plate in the IncuCyte® system and acquire phase-contrast and fluorescent images every 2-4 hours for the duration of the experiment (e.g., 5-7 days).

-

Data Analysis: Use the IncuCyte® software to analyze the images. Quantify the cell confluence (as a measure of proliferation) and the number of fluorescently labeled dead cells over time. Compare the growth curves and cytotoxicity in CPI-455-treated wells to the control wells.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol provides a general workflow for analyzing changes in gene expression following treatment with CPI-455.

Materials:

-

Cells treated with CPI-455 and control cells

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

RNA Extraction: Extract total RNA from CPI-455-treated and control cells using a commercial kit, including an on-column DNase I digestion step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) (e.g., >8) is recommended for library preparation.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between CPI-455-treated and control samples.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.

-

Cleavage Under Targets and Tagmentation (CUT&Tag) for H3K4me3 Profiling

This protocol outlines a method for genome-wide profiling of H3K4me3 marks in response to CPI-455 treatment.

Materials:

-

Cells treated with CPI-455 and control cells

-

Concanavalin A-coated magnetic beads

-

Antibody against H3K4me3

-

pA-Tn5 transposome

-

DNA purification kit

-

PCR reagents for library amplification

-

Next-generation sequencing platform

Procedure:

-

Cell Permeabilization and Binding to Beads: Harvest and permeabilize the cells. Bind the permeabilized cells to Concanavalin A-coated magnetic beads.

-

Antibody Incubation: Incubate the cell-bead complexes with a primary antibody specific for H3K4me3.

-

pA-Tn5 Tagmentation: Incubate with the pA-Tn5 transposome, which will bind to the antibody-associated chromatin regions.

-

Tagmentation Reaction: Activate the Tn5 transposase to simultaneously fragment the DNA and ligate sequencing adapters at the antibody-bound sites.

-

DNA Purification: Purify the tagmented DNA fragments.

-

Library Amplification: Amplify the DNA fragments by PCR using primers that recognize the ligated adapters.

-

Library Purification and Sequencing: Purify the amplified library and perform paired-end sequencing.

-

Data Analysis:

-

Data Processing: Align the sequencing reads to the reference genome.

-

Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment.

-

Differential Binding Analysis: Compare the H3K4me3 peaks between CPI-455-treated and control samples to identify regions with altered histone methylation.

-

Data Visualization: Visualize the H3K4me3 enrichment profiles at specific gene loci using a genome browser.

-

Experimental Workflow Diagram

References

CPI-455 Hydrochloride: A Pan-KDM5 Inhibitor for Reprogramming the Epigenetic Landscape in Drug-Tolerant Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases. As a pan-KDM5 inhibitor, CPI-455 competitively binds to the active site of KDM5A, KDM5B, KDM5C, and KDM5D, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3). This elevation of a key activating histone mark has been shown to reverse the drug-tolerant persister (DTP) phenotype in various cancer models. This technical guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Introduction

The epigenetic landscape of cancer cells is highly dynamic and plays a crucial role in tumor progression, metastasis, and the development of drug resistance. Histone demethylases, such as the KDM5 family, are key regulators of this landscape. The KDM5 family of enzymes, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1] Overexpression of KDM5 enzymes has been linked to poor prognosis and therapeutic resistance in several cancers.[2][3]

This compound has emerged as a critical tool compound for studying the biological functions of the KDM5 family and as a potential therapeutic agent.[4] By inhibiting KDM5 activity, CPI-455 elevates global H3K4me3 levels, which can lead to the reactivation of tumor suppressor genes and the sensitization of cancer cells to conventional therapies.[4][5] This guide will delve into the technical details of CPI-455, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

CPI-455 functions as a competitive inhibitor of the KDM5 family of enzymes.[3] Its mechanism of action can be summarized in the following key points:

-

Direct Inhibition of KDM5: CPI-455 directly binds to the active site of KDM5 enzymes, competing with the cofactor 2-oxoglutarate.[3][6] The crystal structure of KDM5A in complex with CPI-455 has revealed the specific molecular interactions responsible for its inhibitory activity.[4][7]

-

Increased H3K4me3 Levels: By inhibiting the demethylase activity of KDM5, CPI-455 leads to a dose-dependent increase in the global levels of H3K4me3 in cells.[8][9] This alteration of the histone methylation landscape is a primary downstream effect of CPI-455 treatment.

-

Reversal of Drug Tolerance: The elevation of H3K4me3 is associated with a decrease in the number of drug-tolerant persister cancer cells.[4][10] This suggests that KDM5 activity is required for the survival of this subpopulation of cells that often leads to therapeutic relapse.[4]

Mechanism of CPI-455 Action

Quantitative Data

Biochemical Activity

The inhibitory potency of CPI-455 against various histone demethylases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the KDM5 family.

| Target | IC50 (nM) | Selectivity vs. KDM5A | Reference |

| KDM5A | 10 ± 1 | - | [8] |

| KDM5B | Similar to KDM5A | ~1x | [8][9] |

| KDM5C | Similar to KDM5A | ~1x | [8][9] |

| KDM5D | 2-10 | ~1x | [11] |

| KDM4C | ~2000 | ~200-fold | [8] |

| KDM7B | ~7700 | ~770-fold | [8] |

| KDM2B | No measurable inhibition | >2500-fold | [8][11] |

| KDM3B | No measurable inhibition | >2500-fold | [8] |

| KDM6A | No measurable inhibition | >2500-fold | [8] |

Cellular Activity

The anti-proliferative effects of CPI-455 have been evaluated in various cancer cell lines. The GI50 and IC50 values highlight its activity in different cellular contexts.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |

| A549 | Lung Cancer | Alamar blue | > 50 (GI50) | [10] |

| MKN-45 | Gastric Cancer | Proliferation | 23.79 | [10] |

| MCF-7 | Breast Cancer | Viability | 35.4 | [10] |

| T-47D | Breast Cancer | Viability | 26.19 | [10][12] |

| EFM-19 | Breast Cancer | Viability | 16.13 | [10][12] |

| PC9 | Non-small cell lung | Drug-tolerant cell survival | Not specified | [11] |

| M14 | Melanoma | Drug-tolerant cell survival | Not specified | [11] |

| SKBR3 | Breast Cancer | Drug-tolerant cell survival | Not specified | [11] |

| Temozolomide-resistant Glioblastoma | Glioblastoma | Growth | Dose-dependent reduction | [11] |

Signaling Pathways

KDM5 enzymes are implicated in several critical signaling pathways that regulate cell growth, survival, and immune response. By inhibiting KDM5, CPI-455 can modulate these pathways.

KDM5-Modulated Signaling Pathways

Recent studies have shown that KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate tumorigenesis.[13] Inhibition of KDM5A with CPI-455 has been demonstrated to attenuate cisplatin-induced hearing loss by regulating the MAPK/AKT pathway.[14] Furthermore, KDM5 demethylases have been found to repress the immune response by suppressing the STING pathway.[15]

Experimental Protocols

In Vitro KDM5A Enzymatic Assay

This protocol describes a typical biochemical assay to determine the IC50 of CPI-455 against KDM5A.

Materials:

-

Recombinant full-length KDM5A enzyme

-

Biotinylated histone H3 (1-21) peptide substrate

-

AlphaLISA® detection reagents

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of CPI-455 in DMSO, followed by a further dilution in assay buffer.

-

Add KDM5A enzyme to the wells of the microplate.

-

Add the diluted CPI-455 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the H3 peptide substrate and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a quench solution.

-

Add AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification by MSD ELISA

This protocol outlines a method to measure the effect of CPI-455 on global H3K4me3 levels in cells.[5]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Meso Scale Discovery (MSD) ELISA kit for H3K4me3 and total H3

-

Lysis buffer

-

6-well plates

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CPI-455 or DMSO for the desired time (e.g., 24-72 hours).

-

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform the MSD ELISA for H3K4me3 and total H3 according to the manufacturer's instructions.

-

Normalize the H3K4me3 signal to the total H3 signal for each sample.

-

Analyze the dose-dependent effect of CPI-455 on H3K4me3 levels.

Experimental Workflow for CPI-455 Evaluation

In Vivo Studies in Mouse Models

This section provides a general protocol for in vivo evaluation of CPI-455, which should be adapted based on the specific animal model and research question.

Materials:

-

Six-week-old male C57BL/6 mice (or other appropriate strain)

-

Tumor cells for xenograft model (if applicable)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

-

Dosing syringes and needles

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

If using a xenograft model, implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Prepare the dosing solution of CPI-455 in the appropriate vehicle. A fresh solution should be prepared daily.[10]

-

Administer CPI-455 via intraperitoneal (IP) injection at the desired dose (e.g., 50-70 mg/kg) and schedule (e.g., daily).[5][10]

-

Monitor the mice regularly for tumor growth (caliper measurements), body weight, and any signs of toxicity.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histopathology, Western blotting for H3K4me3).

Conclusion

This compound is a valuable chemical probe for elucidating the roles of KDM5 demethylases in health and disease. Its high potency and selectivity make it an excellent tool for in vitro and in vivo studies. The ability of CPI-455 to reprogram the epigenetic landscape and eliminate drug-tolerant cancer cells underscores the therapeutic potential of targeting the KDM5 family. This technical guide provides a solid foundation for researchers to design and execute experiments using CPI-455, with the ultimate goal of advancing our understanding of epigenetic regulation and developing novel cancer therapies.

References

- 1. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]

- 2. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]

- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]

The KDM5 Inhibitor CPI-455 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, enzymes that are crucial for the survival of drug-tolerant cancer cells. By inhibiting KDM5, CPI-455 elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This mode of action leads to a reduction in the number of drug-tolerant persister cancer cells and shows synergistic effects with standard chemotherapy and targeted agents. This technical guide provides an in-depth overview of the discovery, a plausible synthesis route, and the molecular mechanism of action of CPI-455, with a focus on its impact on key signaling pathways. Detailed experimental protocols and a summary of its biological activity are also presented to facilitate further research and development.

Discovery and Biological Activity

CPI-455 was identified as a specific inhibitor of the KDM5 family of histone demethylases, which are known to play a significant role in cancer progression and drug resistance.[1] It exhibits high potency and selectivity for KDM5 enzymes over other related histone demethylase families.

Quantitative Biological Data

The biological activity of CPI-455 has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target | Assay Type | IC50 (nM) | Selectivity vs. Other KDM Families | Reference |

| KDM5A | Enzymatic Assay | 10 | >200-fold vs. KDM2, 3, 4, 6, 7 | [2] |

| KDM5B | Enzymatic Assay | Similar to KDM5A | Not explicitly quantified | [3] |

| KDM5C | Enzymatic Assay | Similar to KDM5A | Not explicitly quantified | [3] |

| KDM4C | Enzymatic Assay | ~2000 | 200-fold less potent | [4] |

Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| MCF-7 | Luminal Breast Cancer | Cell Viability | 35.4 | [5] |

| T-47D | Luminal Breast Cancer | Cell Viability | 26.19 | [5] |

| EFM-19 | Luminal Breast Cancer | Cell Viability | 16.13 | [5] |

Plausible Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be postulated based on the synthesis of structurally analogous N-(pyridin-4-yl)acetamide derivatives. The proposed synthesis involves the reaction of 2-chloro-N-(pyridin-4-yl)acetamide with 4-chloroaniline, followed by conversion to the hydrochloride salt.

Proposed Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Mechanism of Action

CPI-455 functions by inhibiting the enzymatic activity of the KDM5 family of histone demethylases. These enzymes are responsible for removing methyl groups from H3K4, and their inhibition by CPI-455 leads to a global increase in H3K4me3 levels.[1] This epigenetic modification is associated with transcriptionally active chromatin, and its restoration can lead to the re-expression of tumor suppressor genes.[6]

Signaling Pathway Modulation

Recent studies have indicated that CPI-455 can modulate the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.[1] Inhibition of KDM5A by CPI-455 has been shown to protect against cisplatin-induced cell death by upregulating the expression of target genes within these pathways.[1]

Caption: CPI-455 inhibits KDM5A, leading to increased H3K4me3 and activation of pro-survival pathways.

Experimental Protocols

KDM5A Enzymatic Assay

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of CPI-455 against KDM5A.

-

Reagents and Materials:

-

Recombinant full-length human KDM5A

-

H3 (1-21)K4me3 peptide substrate

-

AlphaLISA® detection reagents

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of CPI-455 in DMSO.

-

Add 2 µL of the diluted CPI-455 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of KDM5A enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the H3K4me3 peptide substrate.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the product using an appropriate AlphaLISA® protocol.

-

Measure the signal on a compatible plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the effect of CPI-455 on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, T-47D)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of CPI-455 (and a vehicle control) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) for H3K4me3

This protocol provides a general workflow for assessing changes in H3K4me3 levels in cells treated with CPI-455.

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

-

Procedure Outline:

-

Culture cells to ~80% confluency and treat with CPI-455 or vehicle for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding and elute the immunocomplexes.

-

Reverse the crosslinks by heating in the presence of a high salt concentration.

-

Purify the DNA using a standard column-based method.

-

Analyze the enrichment of specific genomic regions by qPCR or perform genome-wide analysis by ChIP-seq.

-

Conclusion

This compound is a valuable research tool for studying the role of KDM5 histone demethylases in various biological processes, particularly in the context of cancer biology and drug resistance. Its ability to modulate the epigenetic landscape and influence key signaling pathways underscores its potential as a therapeutic agent. The information and protocols provided in this guide are intended to support further investigation into the promising activities of this compound.

References

- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

CPI-455 Hydrochloride: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-455 hydrochloride is a potent, selective, and cell-permeable pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. This technical guide provides an in-depth overview of the target validation studies for CPI-455, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways. The primary therapeutic rationale for the development of CPI-455 is its ability to eliminate drug-tolerant persister cancer cells, a key driver of therapeutic relapse, by modulating the epigenetic landscape of tumor cells.

Core Target and Mechanism of Action

The principal molecular target of CPI-455 is the KDM5 family of histone demethylases , which includes four isoforms: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for removing methyl groups from trimethylated and dimethylated lysine 4 on histone H3 (H3K4me3 and H3K4me2), epigenetic marks associated with actively transcribed genes.

By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels.[1][2][3] This epigenetic alteration results in a modified gene expression profile that ultimately reduces the survival of drug-tolerant persister cells and can induce apoptosis.[4][5] The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor occupies the 2-oxoglutarate binding site within the enzyme's active center, thereby competitively inhibiting its demethylase function.[4][6]

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Enzymatic Activity of CPI-455

| Target Enzyme | IC50 (nM) | Selectivity vs. KDM5A |

| KDM5A | 10 | - |

| KDM5B | ~10 | ~1-fold |

| KDM5C | ~10 | ~1-fold |

| KDM4C | ~2,000 | ~200-fold |

| KDM7B | ~7,700 | ~770-fold |

| KDM2B | >25,000 | >2,500-fold |

| KDM3B | >25,000 | >2,500-fold |

| KDM6A | >25,000 | >2,500-fold |

Data compiled from multiple sources.[2][7]

Table 2: Cellular Activity of CPI-455

| Cell Line | Cancer Type | Assay Endpoint | IC50 / EC50 (µM) |

| HeLa | Cervical Cancer | H3K4me3 Increase | Dose-dependent |

| PC9 | Non-Small Cell Lung Cancer | DTP Reduction | Not specified |

| M14 | Melanoma | DTP Reduction | Not specified |

| SKBR3 | Breast Cancer | DTP Reduction | Not specified |

| MCF-7 | Luminal Breast Cancer | Viability | 35.4 |

| T-47D | Luminal Breast Cancer | Viability | 26.19 |

| EFM-19 | Luminal Breast Cancer | Viability | 16.13 |

Data compiled from multiple sources.[2][3][8]

Signaling Pathways and Experimental Workflows

The inhibitory action of CPI-455 on KDM5 enzymes initiates a cascade of molecular events, primarily centered on the regulation of gene expression through epigenetic modification.

The validation of CPI-455's target and mechanism of action follows a logical progression from in vitro biochemical assays to cellular and in vivo models.

Detailed Experimental Protocols

In Vitro KDM5A Enzymatic Assay

This protocol outlines a typical AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format for determining the IC50 of CPI-455 against KDM5A.

-

Reagents and Materials:

-

Recombinant human KDM5A enzyme

-

Biotinylated histone H3 (1-21) peptide substrate with trimethylated lysine 4 (H3K4me3)

-

AlphaLISA® anti-H3K4me2 antibody (acceptor beads)

-

Streptavidin-coated donor beads

-

Assay buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20

-

Cofactors: 50 µM Ascorbic acid, 2 µM Ferrous ammonium sulfate, 100 µM α-ketoglutarate

-

This compound serial dilutions

-

-

Procedure:

-

Prepare serial dilutions of CPI-455 in assay buffer.

-

In a 384-well plate, add KDM5A enzyme and the CPI-455 dilutions. Incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and cofactors.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the anti-H3K4me2 acceptor beads. Incubate for 60 minutes at room temperature in the dark.

-

Add streptavidin donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an EnVision® plate reader. The signal is inversely proportional to the enzyme activity.

-

Calculate IC50 values using a non-linear regression analysis.

-

Cellular H3K4me3 Quantification by MSD ELISA

This protocol describes the measurement of global H3K4me3 levels in cells treated with CPI-455 using a Meso Scale Discovery (MSD) electrochemiluminescence assay.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

MSD Human Histone H3K4me3 Whole Cell Lysate Kit

-

Lysis buffer with protease and phosphatase inhibitors

-

MSD Read Buffer T

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a dose range of CPI-455 for 24-72 hours.

-

Lyse the cells directly in the wells using the provided lysis buffer.

-

Transfer the cell lysates to the MSD plate pre-coated with a capture antibody for total Histone H3.

-

Incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate and add the detection antibody (SULFO-TAG™ labeled anti-H3K4me3).

-

Incubate for 1 hour at room temperature with shaking.

-

Wash the plate and add MSD Read Buffer T.

-

Read the plate on an MSD SECTOR® Imager. The signal is proportional to the amount of H3K4me3.

-

Normalize the H3K4me3 signal to the total H3 signal (if using a multiplex plate) or to protein concentration.

-

Drug-Tolerant Persister (DTP) Cell Assay

This protocol details a method to assess the effect of CPI-455 on the survival of cancer cells that are tolerant to a primary therapeutic agent.

-

Reagents and Materials:

-

Cancer cell lines (e.g., PC9, M14, SKBR3)

-

Primary therapeutic agent (e.g., a targeted therapy or chemotherapy)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Treat cancer cells with a high concentration of the primary therapeutic agent for an extended period (e.g., 5-9 days) to select for DTPs.

-

Re-plate the surviving DTPs.

-

Treat the DTPs with various concentrations of CPI-455 for an additional 5-7 days.

-

Measure cell viability using a luminescent or fluorescent assay.

-

A reduction in viability in the CPI-455-treated wells compared to vehicle control indicates activity against DTPs.

-

In Vivo Target Validation

While initial reports suggested potential limitations for in vivo use due to low bioavailability, subsequent studies have demonstrated the in vivo activity of CPI-455.[9]

-

Animal Models:

-

Cisplatin-induced ototoxicity model: C57BL/6 mice were treated with cisplatin to induce hearing loss. Co-administration of CPI-455 (2 mg/kg, IP) was shown to protect against this ototoxicity, demonstrating in vivo target engagement and a physiological effect.[1]

-

Xenograft models: In mouse xenograft models of various cancers, CPI-455 has been administered at doses of 50-70 mg/kg via daily intraperitoneal (IP) injection to assess its anti-tumor efficacy.[2][7]

-

-

Pharmacokinetics:

-

Detailed pharmacokinetic and oral bioavailability data for this compound are not extensively published in the public domain. The use of IP administration in most reported in vivo studies suggests that oral bioavailability may be a limiting factor.

-

Conclusion

The collective evidence from in vitro, cellular, and in vivo studies provides strong validation for the KDM5 family of histone demethylases as the primary target of this compound. The compound's ability to potently and selectively inhibit these enzymes, leading to an increase in H3K4me3 and a reduction in the survival of drug-tolerant persister cells, underscores its potential as a novel therapeutic agent in oncology. Further research into optimizing its pharmacokinetic properties and exploring its efficacy in combination with standard-of-care therapies is warranted.

References

- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mesoscale.com [mesoscale.com]

- 7. selleckchem.com [selleckchem.com]

- 8. nebiolab.com [nebiolab.com]

- 9. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CPI-455 Hydrochloride on H3K4 Trimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of CPI-455 hydrochloride on histone H3 lysine 4 trimethylation (H3K4me3). CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, which are crucial regulators of chromatin structure and gene expression. By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, a key epigenetic mark associated with active gene transcription. This guide details the mechanism of action of CPI-455, presents quantitative data on its activity, provides detailed experimental protocols for assessing its effects, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Histone modifications play a pivotal role in regulating chromatin dynamics and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a critical mark for transcriptional activation. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and tri-methylated H3K4.[1][2] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the KDM5 family of enzymes.[2][3][4][5] Its ability to increase global H3K4me3 levels makes it a valuable tool for studying the biological roles of KDM5 and a potential therapeutic agent.[1][3][6] This guide serves as a technical resource for researchers investigating the effects of CPI-455 on H3K4 trimethylation.

Mechanism of Action

CPI-455 functions as a pan-inhibitor of the KDM5 family of histone demethylases.[3][6] The catalytic activity of KDM5 enzymes is dependent on a JmjC domain that utilizes iron (Fe2+) and α-ketoglutarate as cofactors to demethylate H3K4me3 and H3K4me2. CPI-455 competitively binds to the active site of KDM5 enzymes, preventing the binding of their substrates and thereby inhibiting their demethylase activity. This inhibition leads to an accumulation of H3K4me3 at a global level within the cell.[1][3][6]

Quantitative Data

The following tables summarize the quantitative data regarding the potency and cellular effects of CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target | IC50 (nM) | Selectivity |

| KDM5A | 10[2][3][4][5][6] | >200-fold vs KDM2, 3, 4, 6, 7[5] |

Table 2: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | 35.4[3][6] |

| T-47D | 26.19[3] |

| EFM-19 | 16.13[3][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of CPI-455 on H3K4 trimethylation.

Western Blotting for Global H3K4me3 Levels

This protocol describes the detection of global H3K4me3 levels in cell lysates following treatment with CPI-455.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-total Histone H3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of CPI-455 or vehicle control for the desired duration (e.g., 24-72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 at 1:1000 to 1:3000 dilution, anti-total Histone H3 at a similar dilution) in blocking buffer overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K4me3

This protocol details the procedure for performing ChIP to analyze H3K4me3 levels at specific genomic loci.

Materials:

-

Cells treated with CPI-455 or vehicle

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40)

-

Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Sonicator

-

Protein A/G magnetic beads

-

Anti-H3K4me3 antibody (ChIP-grade)

-

Normal Rabbit IgG (negative control)

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell and Nuclear Lysis: Wash cells with ice-cold PBS. Lyse the cells with Cell Lysis Buffer and then the nuclei with Nuclear Lysis Buffer.

-

Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with anti-H3K4me3 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads with Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target and control genomic regions.

KDM5A Enzymatic Assay (Non-Kit Based)

This protocol provides a general framework for a non-radioactive, enzyme-coupled assay to measure KDM5A activity.

Materials:

-

Recombinant human KDM5A enzyme

-

H3K4me3 peptide substrate (e.g., residues 1-21 of histone H3)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM α-ketoglutarate, 50 µM Fe(NH4)2(SO4)2, 2 mM ascorbic acid)[8]

-

Formaldehyde Dehydrogenase (FDH)

-

NAD+

-

This compound

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare a master mix containing Assay Buffer, FDH, and NAD+.

-

Compound Addition: Add CPI-455 at various concentrations or vehicle control to the wells of the 384-well plate.

-

Enzyme Addition: Add recombinant KDM5A to the wells.

-

Initiate Reaction: Add the H3K4me3 peptide substrate to initiate the demethylation reaction. The formaldehyde produced is converted by FDH, leading to a change in NADH fluorescence.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at regular intervals (e.g., every 30 seconds for 30 minutes).

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Determine the IC50 value of CPI-455 by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by CPI-455 and the experimental workflows described above.

Caption: Signaling pathway of CPI-455 mediated KDM5 inhibition.

Caption: Western Blotting Experimental Workflow.

Caption: ChIP-Sequencing Experimental Workflow.

Downstream Effects of KDM5 Inhibition by CPI-455

Inhibition of KDM5 by CPI-455 and the subsequent increase in H3K4me3 have been shown to impact several downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[6][9] KDM5B has been demonstrated to be essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis.[1] Mechanistically, KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K) and regulate its transcription.[1] Therefore, inhibition of KDM5B by CPI-455 can lead to a reduction in PI3K/AKT signaling in certain contexts.

Conversely, in cisplatin-induced ototoxicity models, CPI-455 treatment has been shown to protect against cell death by regulating both MAPK and PI3K/AKT signaling.[6] In this scenario, CPI-455 treatment led to an increase in H3K4me3 at the promoters of genes such as Sos1, Sos2, and Map3k3, which are upstream regulators of these pathways.[6] This suggests that the downstream effects of CPI-455 are context-dependent and can vary based on the specific cellular environment and the predominant KDM5 paralog.

Furthermore, KDM5A and KDM5B have been implicated in the suppression of endogenous retroviral elements (ERVs) and the modulation of immune responses.[10] Inhibition of KDM5 can lead to the upregulation of ERVs, which in turn can trigger an interferon response, suggesting a potential role for CPI-455 in cancer immunotherapy.[11][12]

Conclusion

This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases, leading to a significant increase in global H3K4 trimethylation. This technical guide has provided a detailed overview of its mechanism of action, quantitative activity, and experimental protocols for its characterization. The provided diagrams illustrate the key signaling pathways influenced by CPI-455 and the workflows for its experimental investigation. As research into epigenetic modulators continues to expand, CPI-455 serves as an invaluable tool for dissecting the roles of KDM5 enzymes in health and disease and holds promise for therapeutic development.

References

- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 8. Histone demethylase KDM5A is regulated by its reader domain through a positive-feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

CPI-455 in Epigenetic Regulation: A Technical Guide

Executive Summary: The landscape of cancer therapy and cellular biology is increasingly focused on epigenetic modifications as key drivers of disease and cellular fate. Histone demethylases, particularly the KDM5 family, have emerged as critical regulators of gene expression through their modulation of histone H3 lysine 4 (H3K4) methylation. CPI-455 is a potent, selective, and cell-permeable small molecule inhibitor of the KDM5 family of enzymes. This document provides a comprehensive technical overview of CPI-455, detailing its mechanism of action, biochemical and cellular effects, and its role in epigenetic regulation. It is intended for researchers, scientists, and drug development professionals exploring novel epigenetic modulators.

Introduction to the KDM5 Family and H3K4 Methylation

The KDM5 family of histone demethylases (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent enzymes belonging to the Jumonji C (JmjC) domain-containing family.[1][2] Their primary function is to remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/me3).[1][2] H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites of active genes and is associated with transcriptional activation.[3][4]

By catalyzing the demethylation of H3K4me3, KDM5 enzymes act as transcriptional repressors.[1][4] Overexpression and aberrant activity of KDM5 proteins have been implicated in various pathologies, most notably in cancer.[3][5][6] Elevated KDM5 activity can lead to the silencing of tumor suppressor genes and is critically required for the survival of drug-tolerant persister cancer cells (DTPs), which are thought to be a source of therapeutic relapse.[1][3] Therefore, inhibiting the KDM5 family presents a promising therapeutic strategy to reverse this repressive epigenetic state.

CPI-455: A Potent and Selective Pan-KDM5 Inhibitor

CPI-455 was identified as a specific, pan-KDM5 inhibitor that competitively binds to the cofactor binding site.[5] Its discovery and characterization have provided a crucial tool for investigating KDM5-dependent biology.[1][7]

Mechanism of Action

CPI-455 functions by inhibiting the catalytic activity of KDM5 enzymes. The crystal structure of KDM5A in complex with CPI-455 reveals that the inhibitor occupies the binding site of the 2-oxoglutarate cofactor.[1][6][8] This competitive inhibition prevents the demethylation of H3K4me3, leading to a global increase in this active chromatin mark.[1][9][10] This elevation in H3K4me3 can reactivate the expression of previously silenced genes, including tumor suppressors.[4][6]

Biochemical and Cellular Potency

CPI-455 demonstrates potent inhibition of KDM5 enzymes in biochemical assays and robust activity in cellular models.

| Assay Type | Target | IC50 Value | Reference(s) |

| Biochemical Assay | KDM5A (full-length) | 10 nM | [7][9][11][12] |

| Cellular Assay | MCF-7 (Breast Cancer) | 35.4 µM | [9] |

| Cellular Assay | T-47D (Breast Cancer) | 26.19 µM | [9] |

| Cellular Assay | EFM-19 (Breast Cancer) | 16.13 µM | [9] |

Selectivity Profile

High selectivity is a critical attribute for a chemical probe. CPI-455 displays significant selectivity for the KDM5 family over other JmjC histone demethylase subfamilies.

| Enzyme Family | Selectivity vs. KDM5 | Reference(s) |

| KDM2, KDM3, KDM4, KDM6, KDM7 | >200-fold | [11][13][14] |

| KDM4C | ~200-fold | [13][15] |

| KDM7B | ~770-fold | [13] |

Core Signaling and Functional Pathways

The primary role of CPI-455 is the direct modulation of the epigenetic landscape. This action initiates a cascade of downstream effects impacting gene expression and cellular phenotype.

Direct Epigenetic Modulation by CPI-455

The core mechanism involves the direct inhibition of KDM5 enzymes, leading to the accumulation of H3K4me3 at gene promoters and transcription start sites.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sapphire Bioscience [sapphirebioscience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

CPI-455 Hydrochloride and Chromatin Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and selective small molecule inhibitor of the KDM5 family of histone demethylases. These enzymes play a critical role in chromatin remodeling by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 elevates global levels of H3K4 trimethylation (H3K4me3), leading to a more open chromatin state and altered gene expression. This guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its impact on key signaling pathways.

Introduction to this compound

CPI-455 is a specific, pan-inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D)[1][2]. The KDM5 family are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and tri-methyl groups from H3K4[3]. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, where it can contribute to drug resistance and tumor progression[4][5]. CPI-455's ability to modulate the epigenetic landscape makes it a valuable tool for research and a potential therapeutic agent.

Mechanism of Action

CPI-455 functions by competitively inhibiting the KDM5 enzymes, leading to a global increase in the levels of H3K4 trimethylation (H3K4me3)[1][2][4]. This elevation in a key active histone mark alters the chromatin structure, making it more accessible for transcription factors and regulatory proteins. This modulation of chromatin accessibility ultimately results in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis[6].

Core mechanism of CPI-455 action on chromatin.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of CPI-455

| Target | IC50 (nM) | Selectivity |

| KDM5A | 10[1][2][7] | Pan-KDM5 inhibitor (similar activity against KDM5B/C)[7] |

| KDM2, KDM3, KDM6, KDM7 | >200-fold selective over these families[1] | - |

| KDM4C | ~200-fold weaker potency[7] | - |

| KDM7B | ~770-fold weaker potency[7] | - |

| KDM2B, KDM3B, KDM6A | No measurable inhibition[7] | - |

Table 2: Cellular Activity of CPI-455

| Cell Line | Assay | IC50 (µM) | Reference |

| MCF-7 (luminal breast cancer) | Cell Viability | 35.4[2] | [2] |

| T-47D (luminal breast cancer) | Cell Viability | 26.19[2] | [2] |

| EFM-19 (luminal breast cancer) | Cell Viability | 16.13[2] | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving CPI-455 are provided below.

KDM5A Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a high-throughput method to assess the inhibitory activity of CPI-455 on KDM5A.

Workflow for KDM5A AlphaLISA inhibition assay.

Materials:

-

KDM5A enzyme

-

Biotinylated H3K4me3 peptide substrate

-

S-adenosyl methionine (SAM)

-

AlphaLISA Acceptor beads (e.g., anti-digoxigenin)

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

384-well AlphaPlate

Procedure:

-

Prepare serial dilutions of CPI-455 in DMSO.

-

Add 100 nL of compound solution or DMSO to the wells of a 384-well plate.

-

Add 5 µL of KDM5A enzyme diluted in assay buffer to each well.

-

Pre-incubate for 15 minutes at room temperature.

-

Add 5 µL of a substrate mixture containing biotinylated H3K4me3 peptide and SAM in assay buffer.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of AlphaLISA Acceptor beads diluted in buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

Add 5 µL of Streptavidin-coated Donor beads diluted in buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader.

Cellular H3K4me3 Quantification (Western Blot)

This protocol details the detection of changes in global H3K4me3 levels in cells treated with CPI-455.

Workflow for Western blot analysis of H3K4me3.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 (e.g., Cell Signaling #9751S) and anti-total Histone H3 (as a loading control)[8]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of CPI-455 for the desired time (e.g., 72 hours)[8].

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Extract histones using an acid extraction protocol if necessary.

-

Determine protein concentration using a BCA or Bradford assay.

-

Prepare samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT)

This protocol measures the effect of CPI-455 on cancer cell viability.

Workflow for MTT cell viability assay.

Materials:

-

Cancer cell lines

-

96-well tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight[9].

-

Treat cells with a range of concentrations of CPI-455. Include a vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 72 hours)[9].

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add 100 µL of solubilization solution to each well[7].

-

Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the steps to identify genomic regions with altered H3K4me3 occupancy following CPI-455 treatment.

Workflow for ChIP-seq analysis of H3K4me3.

Materials:

-

Cells treated with CPI-455 or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Anti-H3K4me3 antibody (e.g., Millipore #04-745)[10]

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Treat cells with CPI-455 or vehicle.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-